molecular formula C18H20ClNO2S2 B4198938 4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide

4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide

Cat. No.: B4198938
M. Wt: 381.9 g/mol
InChI Key: ZCZSDKGNECAPBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a cyclohexyl group bearing a phenylthio substituent. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of the cyclohexyl intermediate. This can be achieved by reacting cyclohexanone with phenylthiol in the presence of a base such as sodium hydride to form 2-(phenylthio)cyclohexanone.

    Sulfonamide Formation: The next step involves the reaction of 2-(phenylthio)cyclohexanone with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form a sulfoxide or sulfone derivative.

    Reduction: The sulfonamide group can be reduced to form an amine derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for the oxidation of the phenylthio group.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for the reduction of the sulfonamide group.

    Substitution: Nucleophiles such as primary amines or thiols can be used in the presence of a base like sodium hydroxide for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme activity and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, thereby inhibiting their activity. The phenylthio group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide
  • This compound
  • This compound

Uniqueness

This compound is unique due to the presence of both a sulfonamide group and a phenylthio group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research applications.

Properties

IUPAC Name

4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S2/c19-14-10-12-16(13-11-14)24(21,22)20-17-8-4-5-9-18(17)23-15-6-2-1-3-7-15/h1-3,6-7,10-13,17-18,20H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCZSDKGNECAPBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide
Reactant of Route 4
4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(2-phenylsulfanylcyclohexyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.